7-Bromo-6-fluoroquinazolin-4(3H)-one
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Overview
Description
7-Bromo-6-fluoroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of bromine and fluorine atoms at the 7th and 6th positions, respectively, on the quinazolinone ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-fluoroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-5-bromo-4-fluorobenzoic acid with formamide, which leads to the formation of the quinazolinone ring. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-fluoroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Condensation Reactions: Acid or base catalysts are often employed to facilitate the condensation process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinazolinone derivatives with altered oxidation states .
Scientific Research Applications
7-Bromo-6-fluoroquinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-6-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets in biological systems. It can inhibit the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinazolin-4(3H)-one: Lacks the bromine atom at the 7th position.
7-Bromoquinazolin-4(3H)-one: Lacks the fluorine atom at the 6th position.
Quinazolin-4(3H)-one: Lacks both the bromine and fluorine atoms.
Uniqueness
7-Bromo-6-fluoroquinazolin-4(3H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogen atoms can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
7-bromo-6-fluoro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEYSWOUPZTIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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